molecular formula C13H18N2 B3853286 N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine

N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B3853286
M. Wt: 202.30 g/mol
InChI Key: FJKWOILAUHIKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine is a compound that belongs to the class of bicyclic amines. It features a bicyclo[2.2.1]heptane structure, which is a common motif in medicinal chemistry due to its rigidity and unique spatial arrangement. The compound also contains a pyridine ring, which is known for its electron-withdrawing properties and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the bicyclo[2.2.1]heptane core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: It is investigated for its potential therapeutic applications, such as acting as an antagonist for specific receptors.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For example, it may act as an antagonist at certain receptors, blocking their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine
  • N-(3-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine
  • N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine derivatives

Uniqueness

This compound is unique due to its specific spatial arrangement and the presence of both a bicyclo[2.2.1]heptane core and a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-12-7-11(1)8-13(12)15-9-10-3-5-14-6-4-10/h3-6,11-13,15H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKWOILAUHIKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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